Rhubafuran

Description

Significance of Rhubafuran within Furan (B31954) Chemistry

This compound is a derivative of furan, a five-membered aromatic heterocycle containing one oxygen atom. While furan itself is an aromatic compound, tetrahydrofuran (B95107) is its saturated analog, lacking the double bonds within the ring. This compound, as a substituted tetrahydrofuran, represents a class of saturated furan derivatives. The significance of such compounds within furan chemistry lies in their diverse chemical reactivity and the wide array of natural and synthetic molecules that incorporate the furan or tetrahydrofuran core. Research into substituted tetrahydrofurans like this compound contributes to the broader understanding of how structural modifications to the furan ring system impact properties, including those relevant to sensory perception.

Overview of Furan Derivatives in Academic Inquiry

Furan derivatives constitute a vast and important class of organic compounds that are extensively studied in academic research. These molecules feature the furan ring as a core structural motif and exhibit a wide range of biological activities and applications. Furan derivatives are found in nature, isolated from various sources including plants, fungi, and marine organisms. Research areas involving furan derivatives include synthetic methodologies for their preparation, investigation of their physical and chemical properties, exploration of their potential as pharmaceuticals and agrochemicals, and their use as building blocks in the synthesis of more complex molecules. While many furan derivatives are natural products, compounds like this compound are often synthesized in the laboratory to achieve specific properties, such as desired olfactory profiles. nih.gov

Historical Perspective of this compound Research and Discovery

The research history of this compound is primarily linked to the development of synthetic fragrance compounds. Its identification and characterization as 2,4-dimethyl-4-phenyltetrahydrofuran with CAS Number 82461-14-1 are documented in chemical databases and literature related to flavor and fragrance ingredients. uni.lunih.govrmreagents.comnih.gov Research has focused on its synthesis, often involving cyclization reactions to form the tetrahydrofuran ring and the introduction of the methyl and phenyl substituents at specific positions. nih.gov Studies have also explored methods for its preparation, including gold-catalyzed cycloisomerization and multi-step synthesis routes. nih.gov Enzymatic catalysis has also been investigated for the synthesis of optically active cyclic ethers, including this compound. nih.gov Unlike many other furan derivatives known for their natural occurrence, the available information suggests that this compound was developed synthetically to replicate or contribute to specific scent profiles, particularly those associated with rhubarb and citrus. uni.lu

Stereochemical Considerations and Isomerism of this compound

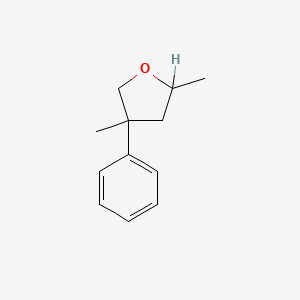

The chemical structure of this compound, 2,4-dimethyl-4-phenyltetrahydrofuran, contains two stereogenic centers: the carbon atoms at positions 2 and 4 of the tetrahydrofuran ring. This gives rise to the possibility of multiple stereoisomers. Specifically, there can be two diastereomers (cis and trans relative to the plane of the tetrahydrofuran ring) and each diastereomer can exist as a pair of enantiomers (R,R and S,S for one, and R,S and S,R for the other), resulting in a total of four possible stereoisomers.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-4-phenyloxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-10-8-12(2,9-13-10)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMLJOOQCIHFET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CO1)(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051401 | |

| Record name | Rhubafuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

248.00 to 249.00 °C. @ 760.00 mm Hg | |

| Record name | Rhubafuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036021 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

82461-14-1, 99343-90-5, 99343-91-6 | |

| Record name | 2,4-Dimethyl-4-phenyltetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82461-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhubafuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082461141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, tetrahydro-2,4-dimethyl-4-phenyl-, (2R,4R)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099343905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, tetrahydro-2,4-dimethyl-4-phenyl-, (2R,4S)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099343916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, tetrahydro-2,4-dimethyl-4-phenyl-, (2R,4R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furan, tetrahydro-2,4-dimethyl-4-phenyl-, (2R,4S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rhubafuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethyl-4-phenyltetrahydrofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Furan, tetrahydro-2,4-dimethyl-4-phenyl-, (2R,4R)-rel- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RHUBAFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85JUZ61OL5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rhubafuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036021 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for Rhubafuran and Its Analogues

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines chemical reactions with enzymatic catalysis, offering a powerful strategy for the enantioselective production of complex molecules like Rhubafuran. This approach leverages the high specificity and efficiency of enzymes under mild reaction conditions, providing a greener alternative to traditional chemical synthesis.

Enzymatic Catalysis for Enantioselective Production of this compound Stereoisomers

Enzymatic catalysis plays a significant role in the preparation of enantiomerically enriched isomers of this compound and similar odorous cyclic ethers. researchgate.netcolab.ws Enzymes, particularly lipases and esterases, are widely used biocatalysts in organic synthesis due to their ability to catalyze hydrolysis, esterification, and transesterification reactions with high stereoselectivity. researchgate.netresearchgate.net Studies have demonstrated the successful synthesis of this compound and related compounds using enzymatic methods, highlighting their efficiency in producing optically active compounds with desirable fragrance profiles. researchgate.net For instance, research in 2004 reported the preparation of all enantiomerically enriched stereoisomers of this compound using biocatalysis routes, and their absolute configurations and olfactory properties were evaluated. researchgate.netcolab.ws

Strategies for Chiral Intermediate Synthesis via Biocatalysis

Biocatalysis is instrumental in synthesizing chiral intermediates that are subsequently converted into this compound or its analogues. One strategy involves the use of biocatalysts to synthesize chiral 1,3-keto alcohols, which serve as valuable intermediates for producing fragrance molecules. researchgate.net Another approach utilizes enzymatic kinetic resolution (EKR) to obtain chiral 1,3-keto esters with high enantioselectivity. researchgate.net These chiral intermediates can then be transformed through chemical steps to yield the desired cyclic ether products with controlled stereochemistry. researchgate.net

Optimization of Enzymatic Reaction Conditions (e.g., enzyme type, temperature, solvent, substrate concentration)

Optimizing enzymatic reaction conditions is critical for achieving high yields and enantioselectivity in the synthesis of chiral compounds. Key variables include the choice of enzyme, temperature, solvent, and substrate concentration. researchgate.net For example, studies on the enzymatic kinetic resolution of racemic 1,3-keto alcohols have explored various lipase (B570770) enzymes under different conditions. researchgate.net The Amano lipase from Pseudomonas fluorescens (AL-PF) has shown promising results in such resolutions. researchgate.net Efficient EKR methods have been developed by systematically changing the enzyme, temperature, solvent, and enzyme amount to synthesize chiral 1,3-keto esters with good yields and high enantioselectivity. researchgate.net

Palladium-Catalyzed Cycloisomerization Strategies

Palladium catalysis offers powerful methods for constructing cyclic systems through cycloisomerization reactions. While direct palladium-catalyzed cycloisomerization specifically for this compound synthesis is not extensively detailed in the provided results, palladium catalysis is broadly applied in the synthesis of various cyclic compounds, including oxygen heterocycles and silacycles, through mechanisms involving C-Si bond activation and cyclization dntb.gov.uaresearchgate.netfrontiersin.orgnih.gov. Palladium catalysts have been used in the cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols to produce 2-methylene-2,3-dihydrobenzofuran-3-ols nih.gov.

Gold-Catalyzed Cycloisomerization of Oxygen-Tethered Enynes

Gold catalysis has emerged as an effective method for the cycloisomerization of oxygen-tethered enynes, providing a route to construct cyclic ethers, including those structurally related to this compound. This method enables the scalable production of bicyclic molecules with diverse olfactory properties. mdpi.com A robust protocol involving gold-catalyzed cycloisomerization of oxygen-tethered enynes has been reported for the rapid assembly of fused rings. mdpi.com This reaction can be performed under mild conditions with low catalyst loading, highlighting its practicality. mdpi.com The approach has been applied to synthesize a library of bicyclic molecules, some with scents related to well-known synthetic perfumes, including this compound. mdpi.com

Mechanistic Studies of Metal-Catalyzed Cyclization Pathways

Mechanistic studies of metal-catalyzed cyclization pathways provide insights into how these reactions proceed and inform the design of new catalytic systems. For gold-catalyzed cycloisomerization of enynes, proposed mechanisms often involve the activation of the alkyne by the gold catalyst, followed by intramolecular cyclization. nih.gov In the context of palladium catalysis, mechanisms can involve oxidative addition, migratory insertion, and reductive elimination steps, particularly in reactions involving strained rings like silacyclobutanes. researchgate.netfrontiersin.org Understanding these mechanistic details is crucial for optimizing reaction conditions and developing enantioselective variants. Studies have explored the complexation of enynes to metal catalysts like PtCl₂ and gold complexes, leading to selective cycloisomerization reactions. organic-chemistry.org These studies often hypothesize specific intermediates and reaction steps, such as 1,2-hydrogen shifts or carbene formations, to explain the observed product formation and stereoselectivity. organic-chemistry.orguic.edu

Silyl-Prins Cyclization Methodologies

Silyl-Prins cyclization has emerged as a selective chemical methodology for the synthesis of disubstituted dihydropyrans, which are structural analogues relevant to this compound synthesis. dntb.gov.uarsc.org This method typically involves the reaction of vinylsilyl alcohols with aldehydes or ketones, mediated by an acid catalyst. rsc.orgnih.gov Compared to traditional Prins cyclization which often yields tetrahydropyrans with an exocyclic double bond, the silyl-Prins cyclization using vinylsilyl alcohols allows for the preparation of 6-membered oxacycles bearing an endocyclic double bond (dihydropyrans). rsc.org

Exploration of Z-Vinylsilyl Alcohols as Precursors

The silyl-Prins cyclization mediated by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) utilizes Z-vinylsilyl alcohols as precursors. dntb.gov.uarsc.org Studies have demonstrated the successful synthesis of disubstituted dihydropyrans using this approach, highlighting its potential for accessing structures related to this compound. rsc.org This methodology is notable for its broad substrate scope, short reaction times, and ease of process scale-up. rsc.orgresearchgate.net

Investigation of Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) Mediated Reactions

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a key mediator in the selective silyl-Prins cyclization of Z-vinylsilyl alcohols. dntb.gov.uarsc.org The reaction proceeds rapidly under TMSOTf catalysis, often yielding a single stereoisomer of the disubstituted dihydropyrans. Research has explored the optimization of this reaction, including the effect of different Lewis acids and reaction conditions on yield and selectivity. rsc.orgresearchgate.net For instance, studies have compared TMSCl/BiCl₃ and TMSOTf as mediators, with TMSOTf showing promising results in terms of yield and stereoselectivity for certain substrates. researchgate.net

Data Table: Optimization of Silyl-Prins Cyclization Conditions researchgate.net

| Entry | Mediator | Temperature (°C) | Time (min) | Diastereomeric Ratio (dr) | Yield (%) |

| 1 | TMSCl (1.2 equiv)/BiCl₃ (0.05 equiv) | 0 | 40 | >95 : 5 | 51 |

| 6 | TMSOTf (1.0 equiv) | 0 | 60 | >95 : 5 | 56 |

Stereocontrol and Diastereoselectivity in Silyl-Prins Reactions

A significant advantage of the silyl-Prins cyclization using Z-vinylsilyl alcohols and TMSOTf is the high stereoselectivity achieved. rsc.orgresearchgate.net The reaction often yields a single stereoisomer of the disubstituted dihydropyrans. The excellent diastereoselectivity observed in the synthesis of cis-dihydropyrans can be attributed to the proposed mechanism involving the initial formation of an oxocarbenium ion, followed by cyclization through a favored transition state. researchgate.net Studies have reported diastereomeric ratios of >95:5 for the resulting dihydropyran products. researchgate.net

Data Table: Stereoselectivity in Silyl-Prins Cyclization researchgate.net

| Product Class | Diastereomeric Ratio (dr) |

| Disubstituted Dihydropyrans | >95 : 5 |

Prins Reaction-Based Synthesis

The Prins reaction, an acid-catalyzed addition of alkenes with aldehydes or ketones, is a versatile methodology for the construction of oxygen-containing heterocycles, including tetrahydropyrans and tetrahydrofurans. researchgate.netdntb.gov.uanih.gov This reaction has been widely used in the synthesis of fragrant alcohols and esters. mdpi.com

Solvent-Free Catalyzed Prins-Cyclization

An efficient and environmentally friendly approach to Prins cyclization is the solvent-free catalyzed reaction. researchgate.netresearchgate.netresearchgate.net This method typically involves the simple grinding of an aldehyde and a homoallylic alcohol in the presence of a catalytic amount of an acid catalyst. researchgate.netresearchgate.net This protocol has been successfully applied to the synthesis of tetrahydropyran (B127337) odorants. researchgate.netresearchgate.net Solvent-free conditions offer advantages such as reduced waste and simplified work-up procedures. researchgate.netresearchgate.net

Role of Solid Acid Catalysts (e.g., p-toluenesulfonic acid on silica (B1680970) gel)

Solid acid catalysts play a crucial role in solvent-free Prins cyclization reactions. researchgate.netresearchgate.netresearchgate.net p-Toluenesulfonic acid (p-TSA) supported on silica gel is an example of an effective solid acid catalyst used in these methodologies. researchgate.netresearchgate.netpk.edu.pl Studies have demonstrated that using p-TSA on silica gel can lead to good yields of tetrahydropyran derivatives under solvent-free conditions at room temperature. researchgate.netpk.edu.pl Other solid acid catalysts, such as heteropoly acids supported on SiO₂, have also shown high activity and recyclability in Prins cyclization reactions. researchgate.net The use of solid catalysts facilitates product separation and catalyst recovery. researchgate.net

Data Table: Effect of Catalyst on Prins Cyclization Yield (Example for Florol Synthesis) researchgate.netpk.edu.pl

| No. | Catalyst | Yield (%) |

| 1 | p-toluenesulfonic acid | 55 |

| 2 | Methanesulfonic acid | 64 |

| 3 | Sulfuric acid | 43 |

| 4 | Sodium sulfate | 2 |

| - | SiO₂: p-toluenesulfonic acid | 39 (in 2 hours) pk.edu.pl |

Lewis Acid-Catalyzed Hydroalkoxylation for this compound Analogs

Intramolecular hydroalkoxylation of linear alkene-alcohol substrates is a general strategy for constructing oxygen-heterocycles, including five-membered rings like the tetrahydrofuran (B95107) core found in this compound. Lewis acid catalysis plays a crucial role in promoting this cyclization reaction. mdpi.com This method allows for the introduction of additional heteroatoms within the tether connecting the alkene and alcohol functionalities, enabling the synthesis of diverse analogues. mdpi.com

Synthesis of Silicon-Containing Analogs (Sila-Rhubafuran)

Sila-Rhubafuran (1b), a silicon analogue of this compound (1a), has been synthesized to explore structure-odor relationships. researchgate.netacs.orgacs.org The introduction of a silicon atom into the tether of the alkene-alcohol precursor allows for the efficient construction of silicon-containing heterocycles, including sila-Rhubafuran and other sila-fragrances. mdpi.com

One synthetic route to sila-Rhubafuran involves starting from dichloro(chloromethyl)methylsilane. acs.org This precursor undergoes sequential treatment with phenylmagnesium chloride and allylmagnesium chloride in a one-pot reaction to yield rac-allyl(chloromethyl)methylphenylsilane. acs.org Further steps, including acetate (B1210297) treatment and subsequent reactions, lead to the formation of sila-Rhubafuran as a mixture of two racemic diastereomers. acs.orgacs.org

Another approach to synthesizing sila-analogues, although not specifically sila-Rhubafuran in the direct context, involves the silyl-Prins cyclization of Z-vinylsilyl alcohols mediated by Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). rsc.org This methodology is notable for its broad substrate scope, high stereoselectivity (often yielding cis-2,6-disubstituted dihydropyrans), and scalability. rsc.org While this method typically generates dihydropyrans (six-membered rings), it highlights the utility of silyl-Prins reactions in constructing oxygen-containing heterocycles that can serve as frameworks for fragrance molecules or their analogues. rsc.org

Research Findings on Sila-Rhubafuran Synthesis:

| Starting Material | Key Reaction Step(s) | Product(s) | Yield (%) | Notes | Source |

| Dichloro(chloromethyl)methylsilane | Sequential Grignard reaction (phenylMgBr, allylMgBr), further transformations | rac-Sila-Rhubafuran (mixture of diastereomers) | 88% (intermediate) | One-pot synthesis for intermediate. acs.org | acs.org |

| Z-vinylsilyl alcohols + Aldehydes | Silyl-Prins cyclization mediated by TMSOTf | Disubstituted dihydropyrans (analogues) | Up to 74% | High cis-2,6 stereoselectivity. rsc.org | rsc.org |

Ring-Closing Metathesis (RCM) in this compound Analogue Synthesis

Ring-closing metathesis (RCM) is a versatile strategy for constructing various non-aromatic ring systems from linear substrates containing two or more terminal or internal double bonds. mdpi.com While RCM is a powerful tool in organic synthesis, its direct application specifically for the synthesis of the core this compound structure (a tetrahydrofuran) is less commonly highlighted compared to other cyclization methods like hydroalkoxylation or multi-step routes. However, RCM has been employed in the synthesis of other cyclic fragrance molecules and can be relevant for constructing certain ring systems found in this compound analogues. mdpi.comgoogle.comnih.gov For instance, RCM has been used in the synthesis of six-membered silacycles, which are silicon analogues of other fragrance compounds. researchgate.net This suggests the potential applicability of RCM in constructing cyclic structures that might be part of more complex this compound analogues.

Multi-Step Organic Synthesis Routes

This compound can also be synthesized through multi-step organic synthesis routes starting from readily available precursors. These routes typically involve a sequence of traditional chemical reactions to build the desired tetrahydrofuran ring and introduce the necessary substituents.

Routes from Salicylaldehyde (B1680747) and Allyl Chloride

One described multi-step synthesis route for this compound starts from salicylaldehyde and allyl chloride. This pathway involves a sequence of reactions, including alpha-dehydrogenation, carbonyl reduction, and alcohol addition. Key variables influencing the yield and purity of this compound in this route include reaction temperature (optimal range cited as 120–150°C), solvent selection (e.g., ethanol (B145695) for solubility), and the type of catalyst used (e.g., palladium for dehydrogenation). Monitoring the stability of intermediates is crucial for yield optimization, as premature termination of steps like carbonyl reduction can lead to byproduct formation.

Routes from Hydratropaldehyde and Allyl Chloride

Another multi-step synthesis route for this compound utilizes hydratropaldehyde and allyl chloride as starting materials. This route also involves a series of transformations, including alpha-dehydrochlorination, carbonyl reduction, and alcohol addition, ultimately leading to the formation of the tetrahydrofuran ring structure of this compound.

Traditional Chemical Reactions: Oxidation, Reduction, and Substitution in Synthesis Pathways

Traditional chemical reactions such as oxidation, reduction, and substitution are fundamental steps employed in various synthesis pathways for this compound and its analogues.

Oxidation: This involves the addition of oxygen or the removal of hydrogen and is often used to functionalize intermediates or introduce oxygen atoms into the molecule. Common oxidizing agents include potassium permanganate (B83412) and chromium trioxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen and is frequently used to convert carbonyl groups to alcohols or reduce double bonds. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This involves the replacement of one atom or group with another and is utilized for introducing specific substituents onto the carbon skeleton or modifying functional groups. Common reagents include halogens and nucleophiles.

These traditional reactions are often employed in sequence within the multi-step routes starting from precursors like salicylaldehyde or hydratropaldehyde to build the complex structure of this compound.

Process Complexity Analysis of Synthetic Routes

The complexity of a chemical synthesis process is typically measured by the number of distinct chemical steps involved. givaudan.com A simple process might involve one chemical step, a standard process two to three, and a complex process four or more steps. givaudan.com While a specific, detailed process complexity analysis for all this compound synthetic routes is not extensively detailed in the provided information, the descriptions of the methodologies offer insights into their relative complexities.

Traditional chemical synthesis of this compound is described as often being a multi-step process involving a sequence of reactions like α-dehydrogenation, carbonyl reduction, and alcohol addition, starting from relatively simple precursors. This multi-step nature suggests a higher process complexity compared to more streamlined approaches.

The silyl-Prins cyclization is presented as a selective methodology occurring under specific catalytic conditions. researchgate.net The description highlights short reaction times and ease of process scale-up, suggesting a relatively efficient process. researchgate.net While not explicitly stated as a single-step process to the final product, the focus on a key cyclization step implies a potentially less complex route compared to extensive linear synthesis pathways.

The synthesis of analogues, such as sila-rhubafuran, can also involve multiple steps, starting from different silicon-containing precursors and utilizing Grignard reactions and further transformations. acs.org The complexity of these routes would depend on the specific analogue and the chosen synthetic strategy.

Scalability and Efficiency Considerations in Synthetic Protocols

Scalability and efficiency are crucial factors in the industrial production of fragrance compounds like this compound. Efficiency can be assessed by factors such as reaction yields, stereoselectivity, reaction times, and the need for purification. Scalability refers to the ability to increase the production volume without significant loss of yield or efficiency, and often involves considerations like catalyst loading, solvent usage, and ease of handling on a larger scale.

The silyl-Prins cyclization methodology has been explicitly noted for its scalability. researchgate.net Scale-up experiments have confirmed the reproducibility and efficiency of this method, which is important for industrial applications. Yields of up to 74% have been achieved in scale-up experiments, demonstrating good efficiency at larger scales. The high diastereoselectivity achieved (often yielding a single stereoisomer) also contributes to efficiency by reducing the need for complex separation processes. researchgate.net The use of low catalyst loading (e.g., 0.04 mol% in gold-catalyzed cycloisomerization, another related method) also enhances efficiency and reduces costs on a larger scale.

Enzymatic catalysis, while environmentally friendly and highly selective, can sometimes face limitations in terms of scalability compared to traditional chemical methods, although advances are continuously being made in this area. The efficiency of enzymatic methods is high in terms of selectivity and mild conditions, but the volumetric productivity and enzyme stability can be factors influencing large-scale applicability.

Research findings highlight the importance of developing efficient, economical, scalable, and environmentally friendly synthetic methods for fragrance molecules. mdpi.com The focus is on achieving high yields, excellent selectivity (both chemo- and stereoselectivity), and utilizing catalytic systems that can be applied on a large scale. researchgate.netmdpi.com The development of advanced catalytic systems is crucial for improving activity and regioselectivity, particularly for complex substrates. mdpi.com

Data from studies on relevant cyclization reactions, such as the silyl-Prins cyclization, provide specific examples of yields and selectivity achieved, which are key indicators of efficiency and scalability. researchgate.net

| Synthetic Method | Key Features | Yield (%) (where available) | Stereoselectivity (where available) | Scalability Noted |

| Enzymatic Catalysis | High stereoselectivity, mild conditions, environmentally friendly | Not specified in detail | High (enantiomerically enriched) | Potential limitations noted |

| Silyl-Prins Cyclization | Broad substrate scope, high diastereoselectivity, short reaction times | Up to 74% (scale-up) | Excellent (often single stereoisomer) | Yes researchgate.net |

| Traditional Chemical Synthesis | Versatile reactions (oxidation, reduction, substitution), well-established | Variable | Often less selective | Adaptable, but purification may be extensive |

| Gold-catalyzed cycloisomerization (related) | Scalable production, low catalyst loading, mild conditions | Not specified in detail | Excellent diastereoselectivity | Yes (25 g scale) |

Table 1: Comparative Summary of Selected this compound Synthesis Methodologies

Elucidation of Molecular Structure and Conformation

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are crucial for unequivocally determining the structure of organic compounds like Rhubafuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for confirming the position of substituents in this compound . It provides detailed information about the hydrogen and carbon environments within the molecule, allowing for the assignment of specific atoms and their connectivity. NMR can also be used for stereochemical assignment by analyzing coupling constants and employing techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) to understand the spatial relationship between different protons researchgate.net. While general applications of NMR for structural and stereochemical elucidation are well-established, specific detailed NMR data for this compound's stereoisomers in the provided search results are limited, though the technique is cited as being used for structural confirmation researchgate.netnih.gov.

Mass Spectrometry (MS) for Molecular Ion Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound, confirming its molecular formula C₁₂H₁₆O nih.gov. MS provides a molecular ion peak corresponding to the mass of the intact molecule. Fragmentation patterns observed in MS can also provide additional structural information, helping to piece together the arrangement of atoms nih.govbioinformation.net. For MS-compatible applications, such as with certain HPLC methods, mobile phase additives like phosphoric acid may need to be replaced with formic acid sielc.com. Predicted collision cross-section values for this compound and its adducts have been calculated, which can be useful for identification in hyphenated MS techniques uni.lu.

Here is a table of predicted collision cross-section data for this compound:

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 177.12740 | 138.7 |

| [M+Na]⁺ | 199.10934 | 151.7 |

| [M+NH₄]⁺ | 194.15394 | 150.1 |

| [M+K]⁺ | 215.08328 | 144.5 |

| [M-H]⁻ | 175.11284 | 144.5 |

| [M+Na-2H]⁻ | 197.09479 | 147.7 |

| [M]⁺ | 176.11957 | 142.4 |

| [M]⁻ | 176.12067 | 142.4 |

Stereoisomer Characterization and Resolution Techniques

This compound possesses chiral centers, leading to the existence of stereoisomers google.com. Specifically, the carbons at the 2 and 4 positions of the tetrahydrofuran (B95107) ring, both bearing methyl groups and other substituents, are chiral. This gives rise to diastereomers (cis and trans) and enantiomers for each diastereomer.

Separation and Enantiomeric Enrichment of this compound Isomers

The separation of this compound stereoisomers is typically achieved using chromatographic techniques, particularly high-performance liquid chromatography (HPLC) with chiral stationary phases sielc.comchemistrydocs.com. Reverse phase HPLC methods employing mobile phases containing acetonitrile, water, and an acid (like phosphoric acid or formic acid for MS compatibility) have been used for the analysis and preparative separation of this compound sielc.com. Chiral gas chromatography (GC) with derivatized β-cyclodextrin columns has also been employed for the enantioselective analysis of cyclic ethers, a technique applicable to this compound colab.ws. Enzymatic catalysis (biocatalysis) routes have been developed for the preparation of enantiomerically enriched stereoisomers of this compound colab.wsresearchgate.net. This approach leverages the selectivity of enzymes to favor the formation of one enantiomer over the other colab.wsresearchgate.netseruvenyayinevi.com.

Determination of Absolute Configuration of Chiral Centers

Determining the absolute configuration (R or S) of the chiral centers in this compound is essential for fully characterizing each stereoisomer google.com. Methods for absolute configuration assignment can include comparing measured specific optical rotations with known values from the literature or using techniques like enantioselective GC-MS with chiral selectors colab.wsresearchgate.net. Independent synthesis of stereoisomers with known configurations and comparison of their properties (e.g., chromatographic retention times, spectroscopic data) is another approach researchgate.net. For related compounds, absolute configurations have been established through biocatalysis routes and confirmed by comparing specific optical rotations researchgate.net.

Conformational Analysis of this compound and Derivatives

Conformational analysis explores the different spatial arrangements that a molecule can adopt due to rotation around single bonds. For cyclic molecules like tetrahydrofuran derivatives, this involves the flexibility of the ring structure. Tetrahydrofuran rings are known to be flexible and can adopt various conformations, unlike the more rigid chair conformation of six-membered rings frontiersin.orgresearchgate.net.

Studies on related cyclic ethers and silicon-containing analogues, such as sila-rhubafuran, have involved computational methods like RI-MP2 calculations to determine minimum-energy conformers researchgate.netresearchgate.netacs.org. These computational studies can provide insights into the preferred shapes and flexibility of the this compound core structure and how substituents influence these conformations frontiersin.orgresearchgate.netacs.orgdntb.gov.uasaci.co.za. While specific detailed conformational analysis data solely focused on this compound in the provided results is limited, the application of computational and spectroscopic methods to understand the conformational behavior of furanoside rings and cyclic ether derivatives is a relevant approach frontiersin.orgresearchgate.netresearchgate.netacs.orgsaci.co.za. Changes in substituents can induce conformational changes in furanoside cycles frontiersin.org.

Structure Activity Relationship Sar Studies of Rhubafuran

Olfactory Structure-Odor Relationship (SOR) Investigations

Olfactory Structure-Odor Relationship (SOR) investigations aim to correlate specific structural features of Rhubafuran and its analogues with their perceived odors and intensities.

Impact of Phenyl and Dimethyl Groups on Olfactory Character

Research indicates that the phenyl and dimethyl groups present in the this compound molecule are critical determinants of its characteristic grapefruit-like odor . Minor alterations to these structural elements can significantly impact the olfactory profile. Specifically, a gem-dimethyl group adjacent to the ether-oxygen atom appears to diminish or eliminate green odor characteristics while intensifying the grapefruit character acs.org. The spatial arrangement and distance between the two quaternary centers in the molecule also seem to be optimal for the grapefruit note acs.org.

| Stereoisomer | Olfactory Description |

| (-)-(2R,4S)-Rhubafuran | Floral, linalool-like, rhubarb, citrus, green, slightly eucalyptus |

| (+)-(2S,4R)-Rhubafuran | Citric, rhubarb, slightly green, slightly animalic |

| (-)-(2S,4S)-Rhubafuran | Grapefruit-like, bitter, cassis, slightly oxane-like |

Evaluation of Olfactory Character and Thresholds

The olfactory character of this compound is widely described as green, rhubarb, and grapefruit vigon.com. It has an intense tangy rhubarb character with a green eucalyptus heart perfumersapprentice.comgivaudan.comthegoodscentscompany.com. While specific odor detection threshold data for this compound itself were not consistently available across sources, related studies on sila-analogues provide comparative insights into how structural changes affect potency acs.orgresearchgate.net. The odor detection threshold is a key metric in evaluating the potency of an aroma compound acs.org.

Comparative SAR Analysis with Sila-Analogues

Comparative SAR analysis involving this compound and its sila-analogues (compounds where a carbon atom is replaced by a silicon atom) provides valuable information on the influence of atomic substitution on olfactory properties.

Influence of Carbon/Silicon Switch on Olfactory Properties

Studies comparing this compound (a carbon compound) with its silicon analogue, sila-rhubafuran, have shown that replacing a carbon atom with a silicon atom can significantly alter the olfactory properties acs.orgresearchgate.netresearchgate.netresearchgate.net. While this compound exhibits a pronounced rhubarb character, this fruity attribute is not as evident in sila-rhubafuran acs.org. Minor structural changes, such as sila-substitution, tend to reduce odor potency compared to the parent carbon compound . For instance, in studies of related C/Si pairs, sila-analogues sometimes showed weaker or different odor characteristics compared to their carbon counterparts researchgate.net.

Molecular Modeling for Structure-Odor Correlations

Molecular modeling techniques are often employed in SAR studies to understand the relationship between molecular structure and odor perception at a theoretical level vigon.comperflavory.com. These methods can help predict how changes in molecular geometry, electronic properties, and spatial arrangement influence binding to olfactory receptors. While specific detailed molecular modeling data for this compound was not extensively found, such approaches are generally used in the field to complement experimental olfactory evaluations and gain deeper insights into structure-odor correlations vigon.comperflavory.com.

Functional Group Modification and its Impact on Biological Activity (Excluding Human Clinical Data)

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a chemical compound's structure influence its biological effects. For this compound (PubChem CID: 113514), a tetrahydrofuran (B95107) derivative, investigations into the impact of functional group modifications on its biological activities, particularly beyond its well-known olfactory properties, are an evolving area of research. While this compound has been reported to possess antioxidant, anti-inflammatory, and antimicrobial properties, detailed SAR data specifically focusing on systematic modifications to its carbon skeleton and the resulting changes in these activities are not extensively documented in readily available literature.

A significant portion of the reported SAR investigations concerning this compound involves the synthesis and characterization of its silicon-containing analogues, known as sila-analogues. nih.govresearchgate.netdntb.gov.uaresearchgate.netresearchgate.netnih.govresearchgate.net These studies explore the effect of replacing carbon atoms within the this compound structure with silicon atoms. This type of modification is driven by the understanding that sila-analogues can exhibit altered biological and physicochemical properties compared to their all-carbon parent compounds due to differences in atomic radius and electronegativity between silicon and carbon. nih.govresearchgate.net

Research on sila-rhubafuran (often referred to as a silicon analogue, e.g., compound 1b) and related silicon-containing structures has primarily focused on their olfactory characteristics, treating olfaction as a biological response. researchgate.netresearchgate.net These studies have demonstrated that sila-substitution can significantly impact the perceived odor character and intensity. For instance, sila-rhubafuran (1b), a silicon analogue of this compound (1a), was synthesized and its olfactory properties evaluated alongside other carbon/silicon pairs. researchgate.netresearchgate.net

Further investigations into sila-analogues, such as the 5-trimethylsilyl analogue (1c) and the disila analogue (1d), have revealed distinct olfactory profiles compared to this compound and sila-rhubafuran. researchgate.net The 5-trimethylsilyl analogue (1c) was reported to possess musky notes with rosy facets, while the disila analogue (1d) showed only very faint musky aspects and was the weakest odorant in that series. researchgate.net In contrast, the 7-sila analogue (1b) was described as very floral, with ionone (B8125255) and rose character, and a distinct musky note. researchgate.net These findings highlight that the position and extent of silicon substitution within the this compound framework play a critical role in determining the resulting olfactory properties.

The observed differences in olfactory activity among these sila-analogues underscore the principle that even seemingly subtle changes in atomic composition can lead to significant variations in how a molecule interacts with biological receptors, in this case, olfactory receptors. While these studies provide valuable SAR insights within the context of olfaction, they also suggest the potential for sila-substitution to influence other biological activities of this compound, although specific data on the impact of these modifications on its antioxidant, anti-inflammatory, or antimicrobial effects were not detailed in the reviewed literature. nih.govresearchgate.netresearchgate.net

The synthesis of other structural analogues of this compound has also been explored, for example, through Lewis acid-catalyzed hydroalkoxylation, leading to the formation of five- or six-membered rings depending on the starting material. nih.gov These structural variations, while representing functional group transformations and changes in ring size, were primarily evaluated for their fragrance properties (green and fruity notes), further emphasizing the focus of many this compound analogue studies on olfactory SAR. nih.gov

Based on the currently available information, detailed quantitative data tables illustrating the precise impact of various functional group modifications (beyond sila-substitution and basic ring variations studied for olfaction) on the non-olfactory biological activities of this compound are limited. Future SAR studies could focus on systematically modifying different parts of the this compound structure, such as the furan (B31954) ring, the methyl groups, or the phenyl substituent, and evaluating the effects on its antioxidant, anti-inflammatory, and antimicrobial activities to establish more comprehensive SARs for these properties.

Below is a table summarizing the reported olfactory properties of this compound and some of its sila-analogues based on the available research:

| Compound | Modification Type | Reported Olfactory Characteristic(s) | Odor Threshold (if reported) |

| This compound (1a) | Parent Compound | Intense tangy rhubarb, green eucalyptus, grapefruit odorant. researchgate.netthegoodscentscompany.comgivaudan.com | Not specified in snippets |

| Sila-rhubafuran (1b) | Sila-substitution (at C-7) | Very floral, ionone and rose character, distinct musky note. researchgate.net | 1.63 ng/L air researchgate.net |

| Analogue 1c | 5-trimethylsilyl substitution | Musky, with rosy but not ionone-like facets. researchgate.net | 10.6 ng/L air researchgate.net |

| Analogue 1d | Disila substitution | Very faint musky aspects. researchgate.net | 197 ng/L air researchgate.net |

Mechanistic Studies of Rhubafuran S Biological Activities Excluding Clinical Human Data

Antioxidant Mechanisms

Research indicates that Rhubafuran possesses antioxidant properties, which are crucial in mitigating oxidative stress in cellular systems. medkoo.com This activity is believed to occur through several pathways.

Free Radical Scavenging Pathways

One of the primary mechanisms by which this compound is thought to exert its antioxidant effects is through the direct scavenging of free radicals. medkoo.com Free radicals are highly reactive molecules that can cause significant damage to cellular components. By neutralizing these radicals, this compound may help protect against oxidative damage. Studies on rhubarb extracts, which contain various compounds including those with furan (B31954) structures, have demonstrated free radical scavenging activity in assays such as DPPH and ABTS. nih.govekosfop.or.kr While these studies involve complex mixtures, they support the potential for furan-containing compounds like this compound to contribute to radical scavenging. Investigations into other novel furan compounds have also shown radical scavenging activity against peroxyl radicals. nih.gov

Modulation of Endogenous Antioxidant Enzyme Activity

Beyond direct radical scavenging, this compound is also suggested to enhance the activity of endogenous antioxidant enzymes. medkoo.com These enzymes, such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GSHPx), are part of the cell's natural defense system against oxidative stress. By upregulating or enhancing the activity of these enzymes, this compound may bolster the cellular capacity to neutralize reactive oxygen species and reduce oxidative damage. Studies on rhubarb extract have indicated effects on the activity of enzymes like SOD and GSHPx, highlighting a potential mechanism involving the modulation of enzymatic antioxidant defenses. nih.govnih.gov

Anti-inflammatory Pathways

This compound has also demonstrated anti-inflammatory effects in various experimental settings. The mechanisms underlying these effects involve the modulation of key signaling pathways and the reduction of inflammatory mediators.

Investigation of NF-kB Signaling Pathway Modulation

A significant pathway implicated in this compound's anti-inflammatory activity is the modulation of the NF-kB signaling pathway. Nuclear Factor-kappa B (NF-kB) is a protein complex that plays a crucial role in regulating the expression of genes involved in inflammatory and immune responses. nih.govnih.gov Modulation of this pathway by this compound can influence the cellular inflammatory cascade. Studies suggest that this compound's ability to modulate NF-kB signaling contributes to its anti-inflammatory properties.

Reduction of Inflammatory Mediator Expression

Antimicrobial Action Mechanisms

This compound has demonstrated efficacy against several microbial strains, including bacteria and fungi . Its antimicrobial action is attributed to its ability to disrupt microbial cell membranes and inhibit metabolic processes .

Disruption of Microbial Cell Membrane Integrity

One proposed mechanism for this compound's antimicrobial activity is the disruption of microbial cell membrane integrity . This interference with the bacterial cell wall synthesis and membrane integrity can lead to the impairment of essential cellular functions and ultimately cell death . Studies on antimicrobial polymers, for example, have shown that they can disrupt bacterial cell membranes, leading to pore formation or cell bursting, depending on the polymer structure nih.gov. While the specific details of this compound's interaction with microbial membranes require further dedicated research, the general principle of membrane disruption is a known mode of action for antimicrobial compounds nih.gov.

Inhibition of Microbial Metabolic Processes

In addition to membrane disruption, this compound is also thought to inhibit microbial metabolic processes . Interference with metabolic pathways essential for microbial survival and growth can contribute to its antimicrobial effects . The precise metabolic targets of this compound in various microorganisms are not extensively detailed in the provided search results, but inhibition of metabolic processes is a recognized mechanism by which antimicrobial agents exert their effects nih.govseruvenyayinevi.com.

Efficacy Studies Against Specific Microbial Strains (e.g., bacteria, fungi)

This compound has shown efficacy against several microbial strains, encompassing both bacteria and fungi . While specific data tables detailing the range of tested strains and corresponding efficacy are not present in the provided snippets, the compound is broadly stated to be effective against these groups . Research on other natural products and compounds has shown varying degrees of antimicrobial activity against different bacterial and fungal species purdue.eduresearchgate.net. For instance, some compounds isolated from marine algae have shown inhibition against Gram-positive bacteria like Staphylococcus aureus and certain phytopathogenic fungi researchgate.net. Studies on microbial endophytes have also revealed broad, yet variable, antimicrobial activity against Gram-negative and Gram-positive bacteria purdue.edu.

Determination of Minimum Inhibitory Concentrations (MIC) in in vitro or in vivo animal models

Based on the limited data available regarding MIC values, a representative data point is presented below:

| Microorganism | Model System | MIC (µg/mL) |

| Staphylococcus aureus | In vitro | 32 |

Interaction with Olfactory Receptors: Mechanisms of Perception

The mechanism by which this compound is perceived involves its interaction with odorant receptors in the olfactory system iiita.ac.in. When inhaled, this compound molecules bind to specific receptors located in the nasal cavity . This binding event triggers a signal transduction pathway that ultimately leads to the perception of its characteristic rhubarb and eucalyptus scent . The olfactory system utilizes a diverse superfamily of G-protein-coupled receptors (GPCRs) expressed on olfactory receptor neurons to detect a wide range of odorants mdpi.com. The perception of a specific odor is not typically dependent on the activation of a single olfactory receptor but rather on the combinatorial activation of multiple receptors google.com. Studies involving silicon analogues of odorants, including a silicon analogue of this compound (sila-rhubafuran), have been conducted to investigate structure-odor relationships and the interaction with olfactory receptors researchgate.netacs.org. These studies aim to understand how subtle changes in molecular structure and electronic properties influence the binding to olfactory receptors and the resulting odor perception researchgate.net. While the specific olfactory receptors that bind to this compound are not explicitly identified in the provided information iiita.ac.in, the general mechanism involves the binding of the odorant molecule to specific receptors, initiating a signaling cascade that the brain interprets as a particular smell mdpi.com.

Advanced Analytical Method Development for Rhubafuran Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental set of techniques used to separate components of a mixture, allowing for the assessment of purity and identification of individual compounds. For Rhubafuran, gas chromatography (GC) and thin-layer chromatography (TLC) are valuable tools.

Gas Chromatography (GC) for Quantitative Analysis

Gas chromatography, often coupled with mass spectrometry (GC-MS) or utilizing a flame ionization detector (FID), is a widely employed technique for the quantitative analysis and purity assessment of volatile and semi-volatile compounds like this compound. GC-MS or HPLC is recommended for purity assessment, with thresholds exceeding 95% typically advised for pharmacological studies. The technique allows for the separation of this compound from impurities and other components in a mixture, and the detector response can be used to quantify the amount of this compound present.

GC parameters can vary depending on the specific analytical goal and the matrix being analyzed. However, typical parameters for analyzing related tetrahydrofuran (B95107) derivatives include an oven initial temperature of 60°C, held for 1 minute, with an accretion of 25°C/min up to 220°C, held for 4.6 minutes, resulting in an analysis time of 12 minutes. The injection port temperature can be set at 250°C, with a split injection ratio of 100:1 and an injection volume of 0.5 µl. Helium is commonly used as the carrier gas with a flow rate of 1.2 ml/min. An FID detector can be used, with air and hydrogen flow rates of 350 ml/min and 35 ml/min, respectively, and an auxiliary gas (He) flow rate of 25 ml/min. Purity analysis by GC typically involves summing the area of all peaks in a chromatogram and determining the percentage of the surface area corresponding to the analyte. Product specifications for this compound often include a requirement that the compound "PASSES TEST" by Gas Chromatograph, indicating its use in quality control. vigon.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography is a simpler and less complex chromatographic method that can be effectively used for monitoring chemical reactions involving this compound or for the analysis of extracts where it might be present or formed. While specific detailed research findings on using TLC solely for this compound reaction monitoring were not extensively available, TLC is a standard technique for monitoring the progress of organic reactions, identifying the number of components in a mixture, and assessing the relative purity of a sample during synthesis or transformation.

In the context of analyzing rhubarb extracts, which may contain compounds structurally related to this compound, TLC has been utilized. For instance, TLC methods have been developed for the analysis of rhubarb using silica (B1680970) gel plates and specific solvent systems to differentiate between different rhubarb species based on the presence of markers like rhapontigenin (B1662419) and rhein. nih.govfrontiersin.org Although these studies focus on other compounds, they illustrate the applicability of TLC for analyzing components within complex natural matrices potentially containing furan (B31954) derivatives. TLC has also been used in screening experiments for monitoring microbial transformation reactions of other cyclic ethers, revealing hydroxylation as a common reaction. researchgate.net The visual nature of TLC, where compounds are separated into distinct spots on a plate, makes it suitable for quickly assessing the presence or absence of starting materials, products, and byproducts during a reaction.

Methodologies for Detection and Quantification in Complex Matrices

The detection and quantification of this compound in complex matrices, such as fragrance formulations or consumer products, often require sensitive and selective analytical techniques. Given this compound's use as a fragrance ingredient, it can be present in matrices like air fresheners, shampoos, conditioners, and body washes. thegoodscentscompany.comgoogle.com

Theoretical and Computational Chemistry Applied to Rhubafuran

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Quantum chemical calculations are fundamental tools used to explore the electronic structure and potential energy surfaces of molecules, enabling the prediction of stable conformers and their relative energies. These calculations can provide details about molecular geometry, charge distribution, and spectroscopic properties.

While direct, detailed quantum chemical calculations specifically on Rhubafuran's conformational landscape and electronic structure are not explicitly presented in the provided search results, such methods have been applied to structurally related compounds, including sila-rhubafuran, a silicon analogue of this compound. Studies on sila-rhubafuran have utilized quantum chemical calculations at different levels of theory to investigate properties relevant to structure-odor relationships and stability researchgate.netacs.orgresearchgate.net. The application of quantum chemical methods to related fragrance molecules underscores their utility in understanding how molecular structure influences properties like odor researchgate.netmdpi.com.

Quantum chemical calculations are also used in conjunction with experimental techniques like microwave spectroscopy to study the structural and dynamical aspects of molecules in the gas phase and to sample their conformational space, particularly when the energy differences between conformers are small researchgate.net. This suggests that quantum chemical calculations could be employed to elucidate the preferred conformations of this compound and the subtle energy differences between them, which can be crucial for understanding its interaction with receptors.

Molecular Dynamics Simulations for Receptor Interactions

Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. In the context of chemical biology and fragrance research, MD simulations are often used to study the dynamic behavior of molecules, including their interactions with proteins like olfactory receptors.

Research involving this compound and other odorants has utilized molecular dynamics simulations to investigate their interactions with olfactory receptors researchgate.net. These simulations can be performed on structures resulting from docking studies to estimate the binding free energy between the odorant molecule and the receptor researchgate.net. Furthermore, MD simulations can help identify the specific amino acid residues within the receptor binding pocket that are involved in the interaction with the ligand researchgate.net.

Molecular dynamics simulations can also be employed to assess the stability of docked molecules within the receptor environment saci.co.za. While one source mentioning MD simulations in the context of this compound was within an abstract discussing various compounds and activities, the mention of MD for assessing the stability of docked molecules and receptors indicates its potential application to this compound saci.co.za. Another source generally describes molecular dynamics simulations (specifically MM2) as a method that computes energy values representing the difference between conformations, which can be run prior to energy optimization core.ac.uk. The application of MD simulations in studies evaluating the olfactory properties of this compound and other odorants highlights their role in providing a dynamic perspective on ligand-receptor binding researchgate.net.

In silico Prediction of Biological Activities (excluding toxicity/safety)

In silico methods encompass a range of computational techniques used to predict the biological activities of compounds based on their molecular structures and properties. For fragrance compounds like this compound, a key biological activity is their interaction with olfactory receptors, which leads to the perception of odor.

In silico approaches, such as docking studies and the subsequent molecular dynamics simulations discussed above, are used to predict how well a molecule might bind to a specific receptor researchgate.net. While predicting the precise odor quality from molecular structure remains a challenge due to the complex nature of olfaction and the multitude of olfactory receptors researchgate.net, in silico methods can help prioritize compounds for synthesis and testing by predicting their potential to interact with known olfactory receptors mdpi.com.

For instance, quantum mechanics/molecular mechanics calculations have been used in silico to predict the binding of certain fragrance compounds to olfactory receptors mdpi.com. Although these predictions need experimental validation, they demonstrate the application of computational methods in forecasting biological interactions relevant to olfaction mdpi.com. The broader use of in silico methods in the dereplication workflow for identifying and annotating potentially bioactive compounds from natural sources also illustrates their role in predicting biological activities based on structural information researchgate.net. In the context of this compound's function as an odorant, in silico prediction of its binding affinity and interaction profile with olfactory receptors is a primary area of biological activity prediction (excluding toxicity/safety) where computational methods are relevant.

Future Directions and Emerging Research Avenues for Rhubafuran

Development of Novel Synthetic Routes with Enhanced Sustainability Metrics (e.g., green chemistry principles)

Research is actively pursuing the development of more sustainable and environmentally friendly synthetic routes for Rhubafuran. Enzymatic catalysis has emerged as a prominent and eco-friendly method for synthesizing cyclic ethers like this compound. researchgate.net This approach utilizes specific enzymes to catalyze the formation of the cyclic ether from suitable precursors under mild reaction conditions, reducing the need for harsh reagents. researchgate.net Enzymatic methods offer high stereoselectivity, which is crucial for producing the desired olfactory characteristics of the compound. researchgate.net Studies have demonstrated the successful synthesis of this compound and related odorous cyclic ethers using enzymatic catalysis, highlighting its efficiency in yielding optically active compounds with desirable fragrance profiles. researchgate.net

Another advanced chemical methodology involves the silyl-Prins cyclization of Z-vinylsilyl alcohols mediated by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). This method is noted for its broad substrate scope, high stereoselectivity, and potential for scalability. It has been applied in the synthesis of analogues of natural products related to this compound, demonstrating its utility in fragrance compound synthesis.

Gold-catalyzed cycloisomerization of oxygen-tethered enynes is another method enabling scalable production of this compound under mild conditions. This approach offers superior efficiency compared to some enzymatic methods used for related fragrance compounds. Traditional chemical synthesis routes involving α-dehydrogenation, carbonyl reduction, and alcohol addition from starting materials like salicylaldehyde (B1680747) and allyl chloride are also explored, with optimization efforts focusing on reaction conditions such as temperature, solvent selection (e.g., ethanol), and catalyst type (e.g., palladium for dehydrogenation) to improve yield and purity.

Sustainability metrics in synthesis are being increasingly considered, including the assessment of renewable carbon content, biodegradability, and the environmental impact of solvents used. givaudan.com Efforts are directed towards minimizing the number of chemical steps and avoiding environmentally disfavored chemistries. givaudan.com

Exploration of New this compound Derivatives with Tailored Biological or Olfactory Properties

Research is exploring the creation of novel this compound derivatives to potentially modify or enhance its biological or olfactory properties. The olfactory characteristics of this compound are closely linked to its chemical structure, particularly the phenyl and dimethyl groups. Minor structural alterations, such as sila-substitution (replacing a carbon atom with a silicon atom), have been shown to influence odor potency. researchgate.net

Sila-rhubafuran, a silicon analogue of this compound, has been synthesized and studied for its olfactory properties. researchgate.netresearchgate.net While generally sharing the same mode of action as their carbon counterparts, sila-analogues can exhibit altered biological properties. researchgate.net The incorporation of silicon into a molecule can potentially impact pharmacological potency, selectivity, pharmacodynamics, and pharmacokinetics. researchgate.net Studies on sila-rhubafuran and related silicon-containing odorants have investigated structure-odor relationships, revealing that sila-analogues can have different odor thresholds and volatilities compared to their carbon counterparts. researchgate.net For example, sila-analogues were found to be weaker in odor than the corresponding parent carbon compounds in some cases but potentially more substantive in functional applications due to their higher molecular mass. researchgate.net

Further exploration of derivatives involves modifying functional groups and ring structures to investigate the resulting changes in olfactory profiles and potential biological activities. This includes the synthesis of analogues with variations in substituents and ring sizes to understand their impact on odor quality. core.ac.uk

Deeper Understanding of Molecular Interactions with Biological Targets (excluding human clinical trials)

Understanding how this compound interacts with biological targets at a molecular level is an area of ongoing research, excluding studies involving human clinical trials. While the precise molecular mechanisms underlying the olfactory perception of this compound are not fully elucidated, research in fragrance chemistry aims to understand the interactions between odorant molecules and olfactory receptors. core.ac.ukmdpi.com

Studies on the olfactory system involve exploring how different molecules bind to specific olfactory receptors, which are a type of G protein-coupled receptor (GPCR). mdpi.com Although a complete understanding of the molecular basis of olfaction is still developing, some fragrances have been identified or proposed as ligands for specific olfactory receptors. mdpi.com

Research in this area involves investigating the structural parameters of odorant molecules that influence their binding to olfactory receptors and the subsequent signal transduction pathways. core.ac.uk This can include studies on the conformation of molecules and how functional groups and structural variations affect their interaction with receptor binding sites. core.ac.uk Computational modeling and in vitro studies using cloned olfactory receptors can provide insights into these molecular interactions.

Furthermore, while not directly related to human clinical trials, research may explore the interactions of this compound or its derivatives with other biological systems or enzymes in non-human contexts to understand potential metabolic pathways or environmental impacts.

Advances in Stereoselective Synthesis for Specific Isomer Production

Given that this compound has two asymmetric centers and exists as four stereoisomers, which can have slightly different olfactory properties, significant research effort is directed towards developing stereoselective synthetic methods to produce specific enantiomerically enriched isomers. scentree.coresearchgate.net

Enzymatic catalysis is a key strategy for achieving high stereoselectivity in the synthesis of cyclic ethers like this compound. researchgate.net This approach allows for the preparation of enantiomerically enriched isomers, which is essential for tailoring the specific olfactory characteristics of the compound for perfumery applications. researchgate.net Studies have successfully utilized biocatalysis routes to prepare enantiomerically enriched stereoisomers of this compound and related compounds, and their absolute configurations and olfactory properties have been evaluated. researchgate.net

Other stereoselective chemical methodologies, such as the silyl-Prins cyclization, are also being explored for their ability to produce disubstituted dihydropyrans with excellent stereoselectivity, which could be relevant for the synthesis of this compound analogues or related fragrance compounds. rsc.org

The ability to selectively synthesize specific isomers allows for a more precise understanding of the relationship between a molecule's stereochemistry and its olfactory properties, potentially leading to the development of fragrance ingredients with more defined and desirable characteristics. researchgate.net Research in asymmetric catalysis, including the use of chiral catalysts (metal complexes or enzymes), is crucial for meeting the growing demand for enantiopure compounds in various industries, including fragrances. researchgate.net

Q & A

Q. What are the optimal synthetic pathways for Rhubafuran, and how do reaction conditions influence yield and purity?

this compound is synthesized via α-dehydrogenation, carbonyl reduction, and alcohol addition, starting from salicylaldehyde and allyl chloride . Key variables include temperature (optimal range: 120–150°C), solvent selection (e.g., ethanol for solubility), and catalyst type (e.g., palladium for dehydrogenation). Yield optimization requires monitoring intermediate stability, as premature termination of the carbonyl reduction step can lead to byproducts. Purity is typically assessed via GC-MS or HPLC, with thresholds >95% recommended for pharmacological studies .

Q. Which analytical techniques are most reliable for characterizing this compound’s physicochemical properties?

- Density and Boiling Point : Use gas pycnometry (density: 0.966 g/cm³) and fractional distillation (boiling point: 248–249°C) .

- Solubility : Perform shake-flask experiments at 20°C, noting this compound’s low water solubility (650 mg/L) but high miscibility in ethanol .

- Structural Confirmation : Combine NMR (¹H/¹³C for substituent positioning) and FT-IR (C-O-C stretching at 1,080 cm⁻¹) .

Q. How should researchers design initial toxicity or bioactivity assays for this compound?

Begin with in vitro models (e.g., cell lines) to assess cytotoxicity (IC₅₀) and solubility in biological buffers. Use dose-response curves with triplicate replicates to minimize variability. Adhere to ethical guidelines by obtaining IRB approval for studies involving human-derived cells .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported solubility and stability data for this compound?

Discrepancies in solubility (e.g., 650 mg/L vs. higher values in non-peer-reviewed sources) may arise from temperature fluctuations, solvent purity, or measurement techniques. To address this:

- Standardize protocols using USP-grade solvents and controlled-temperature baths (±0.5°C).

- Validate results via multiple methods (e.g., UV-Vis spectrophotometry and gravimetric analysis) .

- Conduct replication studies across independent labs to isolate procedural biases .

Q. How can mechanistic studies elucidate this compound’s degradation pathways under varying environmental conditions?

- Oxidative Stability : Expose this compound to UV light (254 nm) and track degradation via LC-MS, identifying primary byproducts like phenyl ketones.

- Thermal Degradation : Use thermogravimetric analysis (TGA) to monitor mass loss at 200–300°C, correlating with gas-phase byproducts via GC-MS .